

Molecular structure and formula of 3-Hexene

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Compound Name: 3-Hexene

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An In-depth Technical Guide to the Molecular Structure and Formula of **3-Hexene**

Introduction

3-Hexene is an unsaturated aliphatic hydrocarbon with the molecular formula C_6H_{12} .^{[1][2][3][4]} As an alkene, its structure is characterized by a six-carbon chain containing one carbon-carbon double bond. The designation "3-" indicates that this double bond is located between the third and fourth carbon atoms of the chain.^[5] This positioning of the double bond allows for the existence of geometric isomerism, resulting in two distinct stereoisomers: **cis-(Z)-3-Hexene** and **trans-(E)-3-Hexene**.^{[6][7]} These isomers, while sharing the same molecular formula and connectivity, exhibit different spatial arrangements and, consequently, distinct physical and chemical properties.^[8] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **3-Hexene**, tailored for professionals in research and development.

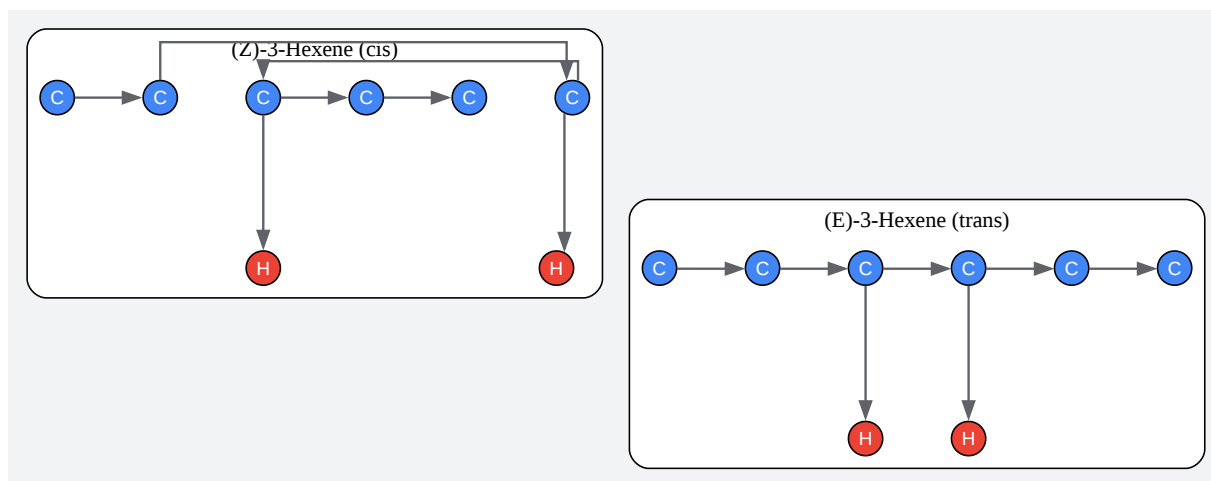
Molecular Structure and Stereoisomerism

The fundamental structure of **3-Hexene** consists of a C_6H_{12} molecular formula.^{[1][2][4]} The presence of the double bond at the C3 position means that each of the double-bonded carbons (C3 and C4) is attached to an ethyl group and a hydrogen atom. The restricted rotation around the C=C double bond gives rise to two stereoisomers.^[7]

- **(Z)-3-Hexene (cis-3-Hexene):** In this isomer, the two ethyl groups (the higher priority groups) are located on the same side of the double bond.

- **(E)-3-Hexene (trans-3-Hexene)**: In this isomer, the two ethyl groups are located on opposite sides of the double bond.

These structural differences are visualized in the diagram below.



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Caption: Stereoisomers of **3-Hexene**.

Physicochemical Properties

The geometric differences between (Z)- and (E)-**3-Hexene** lead to variations in their physical properties, such as boiling point, melting point, and density. These differences are critical for their separation and identification. The (Z)-isomer is generally slightly more polar and has a U-shape, which affects its intermolecular forces compared to the more linear (E)-isomer.

Table 1: Physical and Chemical Properties of **3-Hexene** Isomers

Property	(Z)-3-Hexene (cis)	(E)-3-Hexene (trans)	References
CAS Number	7642-09-3	13269-52-8	[3][9]
Molecular Formula	C ₆ H ₁₂	C ₆ H ₁₂	[3][4]
Molecular Weight	84.16 g/mol	84.16 g/mol	[2][3]
Boiling Point	66.4 - 68 °C	67.1 - 67.9 °C	[10][11]
Melting Point	-137.8 °C	-115.4 °C	[10][12][13]
Density	0.6778 - 0.681 g/mL at 20°C	0.6772 g/mL at 20°C	[10]
Refractive Index (n _{20/D})	1.3947 - 1.395	1.3943	[10]
Dipole Moment	Non-zero	~0.00 D	[9][14]

Experimental Protocols for Analysis

The characterization and differentiation of **3-Hexene** isomers rely on standard analytical techniques, primarily chromatography and spectroscopy.

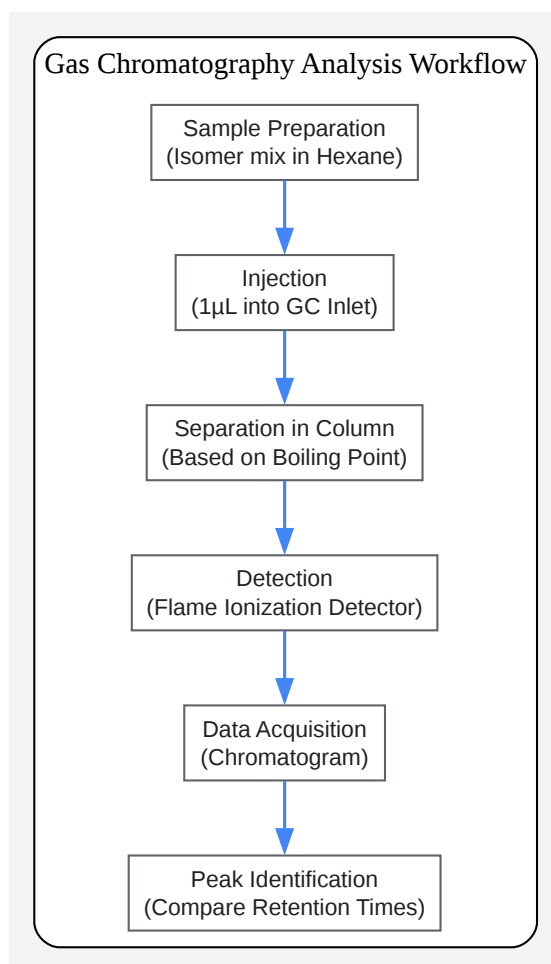
Gas Chromatography (GC)

Gas chromatography is the foremost technique for separating and quantifying the (Z) and (E) isomers of **3-Hexene**.^[15] The separation is based on differences in their boiling points and interactions with the stationary phase.^{[16][17]} The lower-boiling (Z)-isomer typically elutes slightly before the (E)-isomer on a standard nonpolar column.^[15]

Protocol for GC Separation of **3-Hexene** Isomers:

- Sample Preparation: Prepare a 100 ppm solution of the **3-Hexene** isomer mixture in a volatile solvent such as n-hexane.
- Instrumentation:
 - GC System: Agilent 7890B or equivalent.

- Column: DB-1 or HP-5 (nonpolar), 30 m x 0.25 mm ID x 0.25 μ m film thickness.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Injector: Split/splitless inlet, 250°C, split ratio 100:1.
- Injection Volume: 1.0 μ L.
- Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp at 5°C/min to 100°C.
- Detector: Flame Ionization Detector (FID), 250°C.
- Data Acquisition: Record the chromatogram. Identify peaks by comparing retention times with pure standards of (Z)- and (E)-**3-Hexene**.
- Analysis: The elution order is expected to be (Z)-**3-Hexene** followed by (E)-**3-Hexene**. Quantify by integrating the peak areas.



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Caption: Workflow for the separation of **3-Hexene** isomers using Gas Chromatography.

Spectroscopic Methods

Table 2: Key Spectroscopic Data for **3-Hexene**

Technique	Feature	(Z)-3-Hexene (cis)	(E)-3-Hexene (trans)
^1H NMR	Olefinic Protons (CH=CH)	~5.3-5.5 ppm	~5.3-5.5 ppm
^{13}C NMR	Olefinic Carbons (C=C)	~129-131 ppm	~130-132 ppm
IR Spectroscopy	C=C Stretch	~1650-1660 cm^{-1}	~1670-1675 cm^{-1}
IR Spectroscopy	=C-H Out-of-plane bend	~675-730 cm^{-1} (strong)	~960-970 cm^{-1} (strong)
Mass Spectrometry	Molecular Ion (M^+)	m/z 84	m/z 84

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve ~10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
- Acquisition:
 - ^1H NMR: Acquire 16 scans with a relaxation delay of 1 second.
 - ^{13}C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.
- Analysis: Process the spectra using appropriate software. The chemical shifts of the vinylic protons and carbons, along with coupling constants, will confirm the structure and stereochemistry.

General Protocol for Mass Spectrometry (MS):

- Sample Introduction: Inject the sample into a GC-MS system (following the GC protocol above) or via direct infusion.
- Instrumentation: Mass spectrometer with Electron Ionization (EI) source.
- Acquisition: Scan a mass range from m/z 30 to 200. The EI energy is typically set to 70 eV.
- Analysis: The resulting mass spectrum will show the molecular ion peak at m/z 84 and characteristic fragmentation patterns corresponding to the loss of alkyl fragments.[\[2\]](#)[\[18\]](#)

Synthesis Protocols

The stereoselective synthesis of **3-Hexene** isomers is most commonly achieved by the reduction of an alkyne precursor, 3-hexyne.[\[19\]](#) The choice of catalyst and reaction conditions dictates which isomer is formed.

Synthesis of (Z)-3-Hexene via Lindlar Catalysis

The syn-hydrogenation of 3-hexyne using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) selectively yields (Z)-**3-Hexene**.[\[20\]](#)

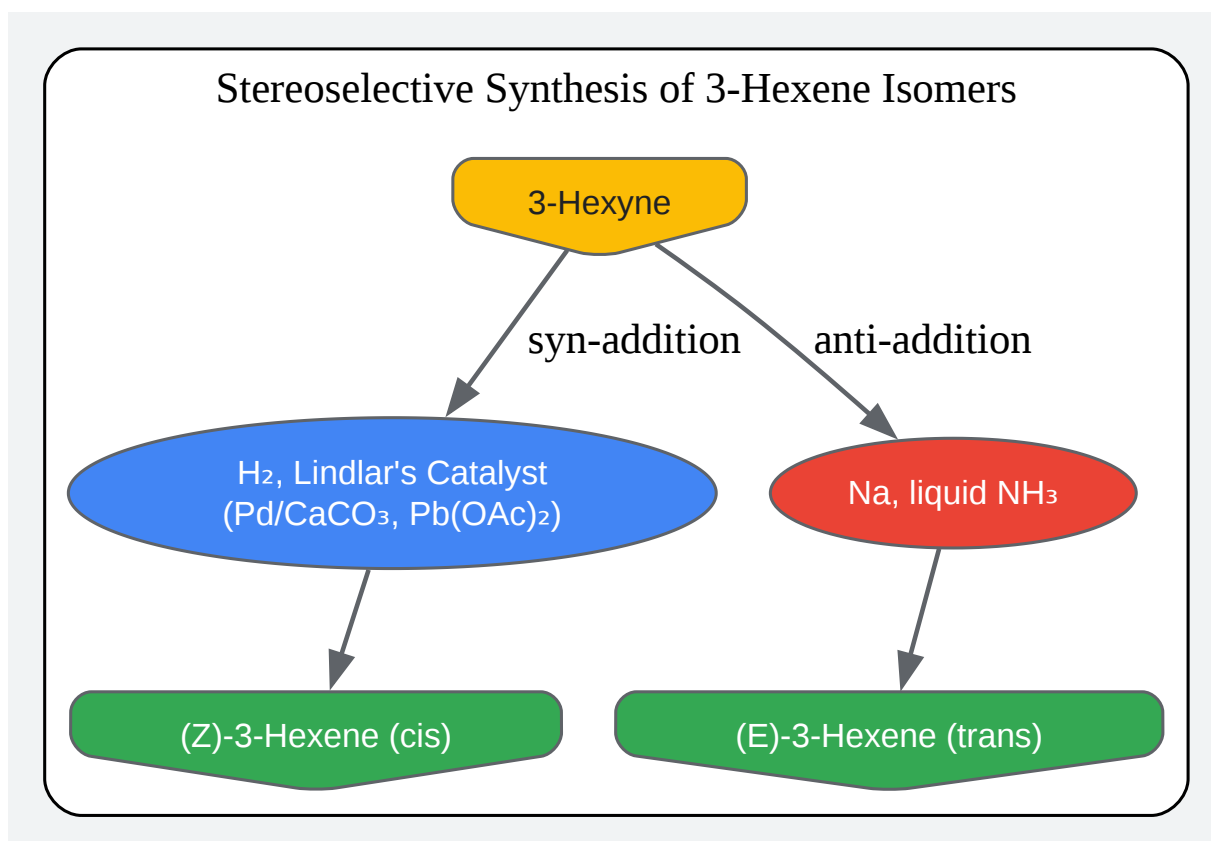
Protocol for Synthesis of (Z)-3-Hexene:

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas, add 3-hexyne (1 equivalent) dissolved in methanol.
- Catalyst Addition: Add Lindlar's catalyst (5% by weight of the alkyne).
- Reaction: Purge the flask with hydrogen and stir the mixture vigorously at room temperature.
- Monitoring: Monitor the reaction progress by GC to observe the disappearance of 3-hexyne and the formation of (Z)-**3-Hexene**. Stop the reaction once the starting material is consumed to prevent over-reduction to hexane.
- Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

- Purification: Remove the solvent under reduced pressure. The crude product can be purified by simple distillation to yield pure (Z)-3-Hexene.

Synthesis of (E)-3-Hexene via Dissolving Metal Reduction

The anti-addition of hydrogen is achieved through a dissolving metal reduction, typically using sodium metal in liquid ammonia, which selectively produces (E)-3-Hexene.



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Caption: Synthesis pathways for (Z) and (E)-3-Hexene from 3-Hexyne.

Conclusion

3-Hexene is a simple yet fundamentally important alkene that serves as an excellent model for understanding stereoisomerism. The distinct (Z) and (E) isomers arise from the restricted rotation around the C3=C4 double bond. These isomers possess unique physical properties that allow for their separation and individual characterization through standard laboratory techniques such as gas chromatography. Furthermore, their stereoselective synthesis from 3-hexyne provides a classic example of controlling reaction outcomes through the careful selection of reagents and catalysts. A thorough understanding of the structure, properties, and reactions of **3-Hexene** is valuable for professionals in organic chemistry and related scientific fields.

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